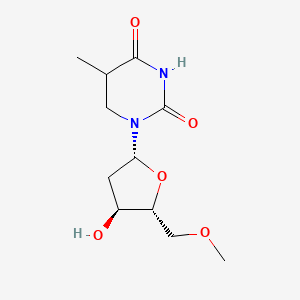
Thymidine, 5'-O-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 5’-O-methyl-, is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification at the 5’-position with a methyl group can alter its chemical properties and biological activities, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5’-O-methyl-, typically involves the methylation of thymidine at the 5’-hydroxyl group. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of Thymidine, 5’-O-methyl-, may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products. Purification steps such as crystallization or chromatography would be employed to isolate the desired compound.
化学反应分析
Types of Reactions
Thymidine, 5’-O-methyl-, can undergo various chemical reactions, including:
Oxidation: The methyl group at the 5’-position can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the methyl group, reverting it back to thymidine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: 5’-carboxyl-thymidine.
Reduction: Thymidine.
Substitution: Various 5’-substituted thymidine derivatives depending on the nucleophile used.
科学研究应用
Thymidine, 5’-O-methyl-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analog drugs.
Industry: Utilized in the production of labeled nucleosides for research and diagnostic purposes.
作用机制
The mechanism of action of Thymidine, 5’-O-methyl-, involves its incorporation into DNA during replication. The methyl group at the 5’-position can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can be exploited in antiviral therapies where the compound acts as a chain terminator, preventing the replication of viral DNA.
相似化合物的比较
Similar Compounds
Thymidine: The unmodified form of the compound.
5-Methyl-2’-deoxycytidine: Another methylated nucleoside with a similar structure.
2’-Deoxyuridine: A nucleoside analog without the methyl group.
Uniqueness
Thymidine, 5’-O-methyl-, is unique due to its specific modification at the 5’-position, which can significantly alter its chemical and biological properties compared to other nucleosides. This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C11H18N2O5 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h6-9,14H,3-5H2,1-2H3,(H,12,15,16)/t6?,7-,8+,9+/m0/s1 |
InChI 键 |
LUKNVKUXNBJYFV-GSLILNRNSA-N |
手性 SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O |
规范 SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


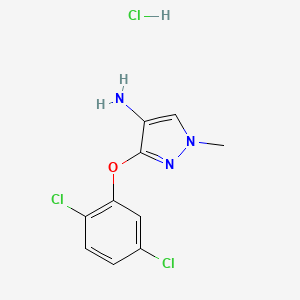
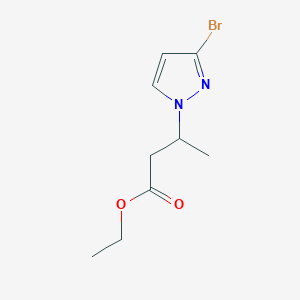
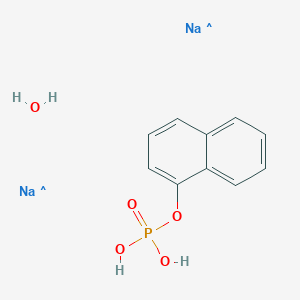
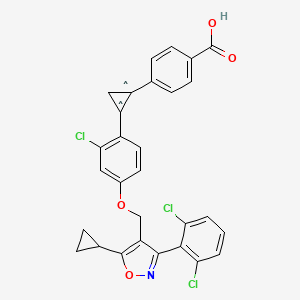
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)

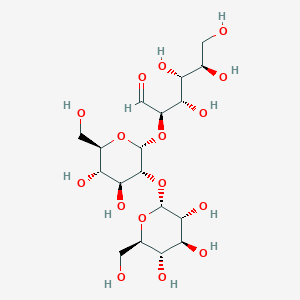

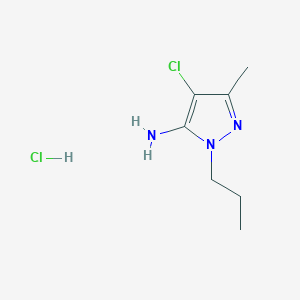
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
